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Compound of Interest

Compound Name: 3-(4-boronophenyl)propanoic Acid

Cat. No.: B067911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(4-boronophenyl)propanoic acid is an organoboron compound featuring a phenylboronic

acid moiety connected to a propanoic acid tail. This bifunctional architecture makes it a

valuable building block in medicinal chemistry and materials science. The boronic acid group

can engage in reversible covalent interactions with diols, participate in palladium-catalyzed

cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and act as a serine protease inhibitor.

The carboxylic acid group provides a handle for amide bond formation, esterification, or salt

formation, enabling its incorporation into larger molecular frameworks.

This guide provides a comprehensive overview of the chemical properties, synthesis, and

applications of 3-(4-boronophenyl)propanoic acid, with a focus on its relevance to drug

discovery and development.

Physicochemical and Spectroscopic Data
Chemical Properties
The key physicochemical properties of 3-(4-boronophenyl)propanoic acid are summarized in

the table below for quick reference.
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Property Value Reference

Chemical Formula C₉H₁₁BO₄ [1]

Molecular Weight 193.99 g/mol [1][2]

CAS Number 166316-48-9 [1]

Appearance Solid [2]

Melting Point 146-148 °C [2]

SMILES
O=C(O)CCC1=CC=C(C=C1)B(

O)O
[1]

InChI

InChI=1S/C9H11BO4/c11-

9(12)6-3-7-1-4-8(5-2-

7)10(13)14/h1-2,4-5,13-

14H,3,6H2,(H,11,12)

[2]

Purity
≥95-98% (Commercially

available)
[1][2]

Topological Polar Surface Area

(TPSA)
77.76 Å² [1]

LogP -0.6164 [1]

Hydrogen Bond Donors 3 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 4 [1]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of 3-(4-
boronophenyl)propanoic acid. While a specific spectrum for the title compound is not publicly

available, the expected NMR signals can be predicted based on the analysis of its constituent

parts: the 3-(4-substituted-phenyl)propanoic acid backbone and the boronic acid group.

Expected ¹H NMR Spectral Data:
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Aromatic Protons (C₆H₄): Two doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-

disubstituted benzene ring.

Methylene Protons (Ar-CH₂-CH₂): Two triplets in the range of δ 2.6-3.0 ppm. The triplet

closer to the aromatic ring will be downfield compared to the one adjacent to the carbonyl

group.

Carboxylic Acid Proton (COOH): A broad singlet typically above δ 10.0 ppm.

Boronic Acid Protons (B(OH)₂): A broad singlet, which can be exchangeable with D₂O, with a

variable chemical shift.

Expected ¹³C NMR Spectral Data:

Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm.[3]

Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the boron

atom (ipso-carbon) showing a characteristic broad signal due to quadrupolar relaxation.

Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between δ 25-

40 ppm.[3]

Synthesis and Experimental Protocols
3-(4-boronophenyl)propanoic acid is commonly synthesized from its corresponding bromo-

precursor, 3-(4-bromophenyl)propanoic acid. The key transformation is the conversion of the

aryl bromide to a boronic acid.

Synthesis via Lithium-Halogen Exchange and Borylation
A standard and reliable method involves a lithium-halogen exchange followed by trapping the

resulting aryllithium intermediate with a borate ester.

Reaction Scheme:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.benchchem.com/product/b067911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Product

3-(4-bromophenyl)propanoic acid

Lithium-Halogen
Exchange

1. Dissolve in dry THF
2. Cool to -78 °C

n-Butyllithium (n-BuLi)

Triisopropyl borate Borylation

Aqueous Acid (e.g., HCl) Acidic Workup
(Hydrolysis) 3-(4-boronophenyl)propanoic acid

Lithium 4-(2-carboxyethyl)phenyl
Forms aryllithium intermediate

Boronate ester intermediate
Forms boronate ester

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-(4-boronophenyl)propanoic acid.

Detailed Experimental Protocol:

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3-(4-

bromophenyl)propanoic acid (1.0 eq).[4] Anhydrous tetrahydrofuran (THF) is added to

dissolve the starting material.

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2

eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal

temperature does not rise above -70 °C. The reaction mixture is stirred at this temperature

for 1 hour.

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C.

The mixture is stirred at this temperature for another hour and then allowed to warm to room
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temperature overnight.

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric

acid (HCl) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the

aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure.

Purification: The crude product is purified by recrystallization from a suitable solvent system

(e.g., water or an ethyl acetate/heptane mixture) to yield pure 3-(4-
boronophenyl)propanoic acid.[5]

Applications in Research and Drug Development
The unique properties of the boronic acid functional group have led to its emergence as a

privileged structure in medicinal chemistry.[6] 3-(4-boronophenyl)propanoic acid serves as a

versatile building block in several key areas.

PROTAC Linkers
One of the most significant recent applications is in the development of Proteolysis Targeting

Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit an E3

ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by

the proteasome. 3-(4-boronophenyl)propanoic acid can be used as a linker component in

the synthesis of these molecules.[7] The carboxylic acid end can be coupled to a ligand for the

target protein, while the phenylboronic acid end can be further functionalized, for example,

through a Suzuki coupling, to attach a ligand for the E3 ligase.
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Caption: Logical flow of PROTAC-mediated protein degradation using the subject compound.

Serine Protease Inhibition
Boronic acids are well-known for their ability to inhibit serine proteases. The boron atom can

form a stable, covalent, yet reversible, bond with the hydroxyl group of the catalytic serine

residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond

hydrolysis. While 3-(4-boronophenyl)propanoic acid itself is a simple fragment, it can be

incorporated into larger molecules designed to target specific proteases, which are implicated

in diseases ranging from cancer to viral infections.

Suzuki-Miyaura Cross-Coupling Reactions
As a phenylboronic acid derivative, this compound is an excellent substrate for Suzuki-Miyaura

cross-coupling reactions.[8] This palladium-catalyzed reaction allows for the formation of a

carbon-carbon bond between the phenyl ring of the boronic acid and various sp²-hybridized

carbon atoms (e.g., from aryl halides, vinyl halides, or triflates). This reaction is a cornerstone

of modern medicinal chemistry for constructing complex molecular scaffolds found in many

pharmaceuticals.[8]
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Experimental Protocol: General Suzuki-Miyaura Coupling

Setup: To a reaction vessel, add 3-(4-boronophenyl)propanoic acid (1.0 eq), the aryl

halide coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a

base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g.,

dioxane, toluene, or DMF) and water.

Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat

the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature, dilute with water, and

extract with an organic solvent like ethyl acetate.

Purification: The combined organic layers are washed, dried, and concentrated. The crude

product is then purified using column chromatography.

Conclusion
3-(4-boronophenyl)propanoic acid is a highly versatile and valuable reagent for the drug

discovery and development community. Its bifunctional nature allows for its straightforward

incorporation into complex molecules through well-established chemical transformations. Its

utility as a building block for PROTAC linkers, a precursor for protease inhibitors, and a

substrate in powerful cross-coupling reactions underscores its importance in modern medicinal

chemistry. The experimental protocols provided herein offer a starting point for researchers to

utilize this compound in their synthetic endeavors to create novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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